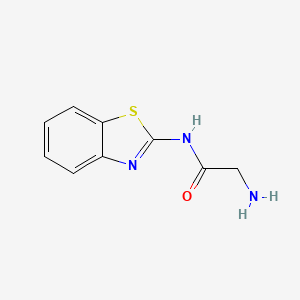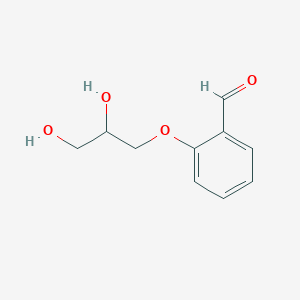
3-(o-Formylphenoxy)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Formylphenoxy)-1,2-propanediol is an organic compound characterized by the presence of a formyl group (-CHO) attached to an ortho position on a phenoxy ring, which is further connected to a 1,2-propanediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Formylphenoxy)-1,2-propanediol typically involves the formylation of phenolic compounds. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base to introduce the formyl group into the ortho position of the phenol ring. Another method involves the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve formylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(o-Formylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(o-Carboxyphenoxy)-1,2-propanediol.
Reduction: 3-(o-Hydroxyphenoxy)-1,2-propanediol.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
3-(o-Formylphenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(o-Formylphenoxy)-1,2-propanediol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the phenolic hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both synthetic and mechanistic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formylphenoxyacetic acid: Similar structure with a formyl group attached to a phenoxy ring, but with an acetic acid moiety instead of a propanediol.
3-(o-Hydroxyphenoxy)-1,2-propanediol: Similar structure but with a hydroxyl group instead of a formyl group.
Phenyl boronic acid derivatives: Compounds with phenoxy rings and various functional groups, used in similar applications.
Uniqueness
3-(o-Formylphenoxy)-1,2-propanediol is unique due to its combination of a formyl group and a 1,2-propanediol moiety, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and research.
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-(2,3-dihydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c11-5-8-3-1-2-4-10(8)14-7-9(13)6-12/h1-5,9,12-13H,6-7H2 |
Clé InChI |
KBGDSIVKVKJSJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



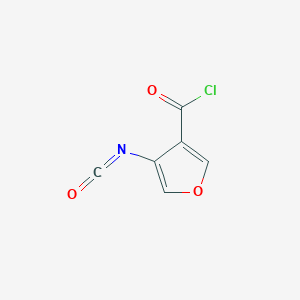
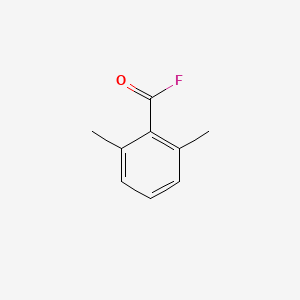
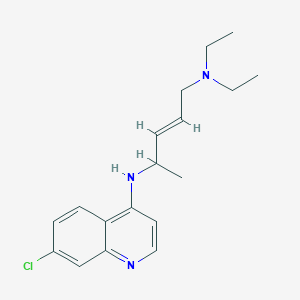
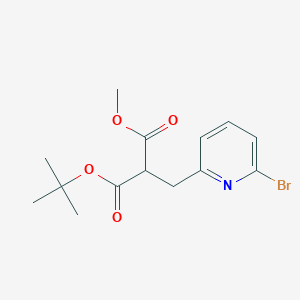

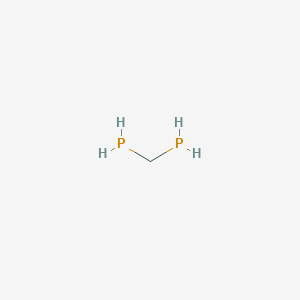
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
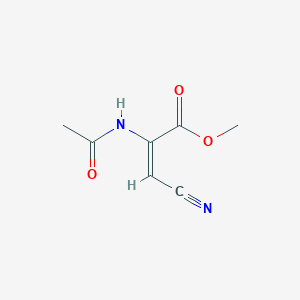
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
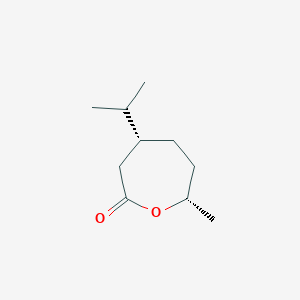
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
